Cyproheptadin

Übersicht

Beschreibung

Cyproheptadin ist ein Antihistaminikum der ersten Generation mit zusätzlichen anticholinergen, antiserotonergen und lokalen Anästhetika-Eigenschaften. Es wurde 1959 patentiert und kam 1961 in den medizinischen Gebrauch . This compound wird häufig zur Behandlung allergischer Reaktionen wie Heuschnupfen eingesetzt und dient auch als präventive Behandlung gegen Migräne .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Cyproheptadinhydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden. Eine Methode beinhaltet die Reaktion von 1-Methyl-4-(5-Hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidin mit Salzsäure in einer Ethanol-Wasser-Lösung. Die Mischung wird auf 90 °C erhitzt und eine Stunde lang gerührt. Nach dem Abkühlen und Filtrieren wird das Produkt umkristallisiert, um Cyproheptadinhydrochlorid mit hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Cyproheptadinhydrochlorid durch Auflösen des Rohprodukts in einer Ethanol-Wasser-Lösung hergestellt, gefolgt von der Zugabe von konzentrierter Salzsäure. Die Mischung wird erhitzt, filtriert und kristallisiert, um das Endprodukt zu erhalten .

Wirkmechanismus

Target of Action

Cyproheptadine is a potent competitive antagonist of both serotonin and histamine receptors . It primarily targets the H1 histamine receptors and serotonin (5-HT2A) receptors , playing a crucial role in treating allergic symptoms and stimulating appetite .

Mode of Action

Cyproheptadine exerts its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . This competition results in the antagonism of serotonin on the appetite center of the hypothalamus, which may account for cyproheptadine’s ability to stimulate the appetite .

Biochemical Pathways

Cyproheptadine’s action on the serotonin and histamine receptors affects several biochemical pathways. For instance, it has been found to inhibit the proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase . Moreover, it regulates the excitability of pyramidal neurons in the mouse medial prefrontal cortex by affecting TEA-sensitive IK channels as well as other TEA-insensitive K+ channels , probably ID and inward-rectifier Kir channels .

Pharmacokinetics

Cyproheptadine is well-absorbed following oral ingestion, with peak plasma levels occurring after 1 to 3 hours . It has a terminal half-life of approximately 8 hours when taken orally . Cyproheptadine is primarily metabolized in the liver, mostly through CYP3A4 mediated processes . It is excreted both fecally (2–20%; of which, 34% as unchanged drug) and renally (40%; none as unchanged drug) .

Result of Action

The molecular and cellular effects of cyproheptadine’s action are diverse. Its antihistamine and antiserotonin properties make it effective in treating allergic reactions . It has also been found to dramatically reduce the frequency of migraine attacks . Furthermore, cyproheptadine’s ability to stimulate appetite has led to its off-label use for this purpose in children who are wasting as well as people with cystic fibrosis .

Action Environment

The action, efficacy, and stability of cyproheptadine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as CYP3A4, is crucial for its metabolism . Additionally, the drug’s effectiveness can be affected by the patient’s overall health status and the presence of other medications.

Wissenschaftliche Forschungsanwendungen

Cyproheptadin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mit freiem Histamin und Serotonin um die Bindung an ihren jeweiligen Rezeptoren konkurriert. Diese Antagonisierung von Serotonin am Appetitzentrum des Hypothalamus könnte für seine Fähigkeit verantwortlich sein, den Appetit anzuregen . Zusätzlich blockiert this compound Kalziumkanäle und hat antimuskarinische Eigenschaften .

Biochemische Analyse

Biochemical Properties

Cyproheptadine is a potent competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

Cyproheptadine has a potent inhibitory effect on the proliferation of HepG2 and Huh-7 cells but minimal toxicity in normal hepatocytes . It induces cell cycle arrest in HepG2 cells in the G1 phase and in Huh-7 cells at the G1/S transition . Cyproheptadine also elevates the percentage of Huh-7 cells in the sub-G1 population, indicating induction of apoptosis .

Molecular Mechanism

Cyproheptadine exerts its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine’s ability to stimulate the appetite .

Temporal Effects in Laboratory Settings

Cyproheptadine has been observed to antagonize several pharmacodynamic effects of serotonin in laboratory animals, including bronchoconstriction and vasodepression

Metabolic Pathways

Cyproheptadine is metabolized in the liver, mostly CYP3A4 mediated . Aromatic ring hydroxylation (followed by glucuronide conjugation), N-demethylation, and heterocyclic ring oxidation were shown to occur in man .

Transport and Distribution

Cyproheptadine is well-absorbed following oral ingestion, with peak plasma levels occurring after 1 to 3 hours . Its terminal half-life when taken orally is approximately 8 hours

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyproheptadine hydrochloride can be synthesized through a multi-step process. One method involves the reaction of 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine with hydrochloric acid in an ethanol-water solution. The mixture is heated to 90°C and stirred for one hour. After cooling and filtration, the product is recrystallized to obtain cyproheptadine hydrochloride with high purity .

Industrial Production Methods

In industrial settings, cyproheptadine hydrochloride is produced by dissolving the crude product in an ethanol-water solution, followed by the addition of concentrated hydrochloric acid. The mixture is heated, filtered, and crystallized to yield the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyproheptadin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen

Oxidation: This compound kann mit Oxidationsmitteln zu 10,11-Dihydroxy-Dibenzosuberon oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln.

Wichtigste gebildete Produkte

Oxidation: 10,11-Dihydroxy-Dibenzosuberon.

Reduktion: Reduzierte Derivate von this compound.

Substitution: Halogenierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Cyproheptadin wird mit anderen Antihistaminika wie Ketotifen und Loratadin verglichen. Obwohl alle drei bei der Behandlung allergischer Reaktionen wirksam sind, besitzt this compound zusätzliche antiserotonerge Eigenschaften, die es einzigartig machen . Ähnliche Verbindungen umfassen:

Ketotifen: Ein weiteres Antihistaminikum der ersten Generation mit weniger Nebenwirkungen.

Loratadin: Ein Antihistaminikum der zweiten Generation mit einer längeren Wirkdauer und weniger sedierenden Wirkungen.

Die einzigartige Kombination von antihistaminischen, antiserotonergen und anticholinergen Eigenschaften von this compound unterscheidet es von anderen ähnlichen Verbindungen.

Eigenschaften

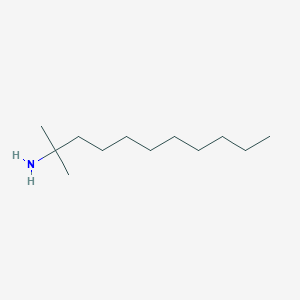

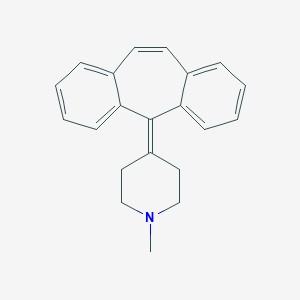

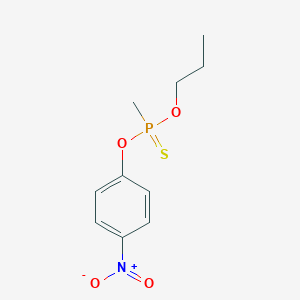

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFRYNCJDLXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022872 | |

| Record name | Cyproheptadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/, 1.36e-02 g/L | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors. Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine's ability to stimulate the appetite., CYPROHEPTADINE...IS A SEROTONIN & HISTAMINE ANTAGONIST..., ... It is an effective H1 blocker. Cyproheptadine also has prominent 5-H blocking activity on smooth muscle by virtue of its binding to 5-HT2A receptors. ... It has weak anticholinergic activity and possess mild central depressant properties. | |

| Record name | Cyproheptadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DIL ETHANOL | |

CAS No. |

129-03-3 | |

| Record name | Cyproheptadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproheptadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyproheptadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyproheptadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YHB6175DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112.3-113.3, 112.3-113.3 °C, 215 - 217 °C | |

| Record name | Cyproheptadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)

![8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene](/img/structure/B85659.png)

![Dibenzo[a,f]perylene](/img/structure/B85667.png)